

A Comprehensive Technical Guide to the Physicochemical Properties of Diclofenac and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of diclofenac and its pharmaceutically relevant salts. Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic activities.[1] Its efficacy and formulation strategies are deeply rooted in its physicochemical characteristics, such as solubility, pKa, melting point, and lipophilicity. Understanding these properties is critical for drug development, from formulation design to predicting pharmacokinetic behavior.

Quantitative Physicochemical Data

The selection of a specific salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, aimed at optimizing properties like solubility, stability, and bioavailability. Diclofenac is commercially available as the free acid and various salts, most commonly sodium and potassium salts.[2] The data presented below summarizes the key physicochemical parameters for diclofenac and its primary salt forms.

Table 1: General and Dissociation Properties



Property	Diclofenac (Free Acid)	Diclofenac Sodium	Diclofenac Potassium	Reference
Molecular Formula	C14H11Cl2NO2	C14H10Cl2NNaO2	C14H10Cl2KNO2	[1][2][3]
Molecular Weight	296.15 g/mol	318.13 g/mol	334.24 g/mol	[2][3][4]
pKa (at 25°C)	3.99 - 4.15	4.0 ± 0.2	4.15	[3][5][6]

Table 2: Solubility and Partitioning Characteristics

Property	Diclofenac (Free Acid)	Diclofenac Sodium	Diclofenac Potassium	Reference
Aqueous Solubility	2.37 mg/L (25°C)	Sparingly soluble in water, 9 mg/mL in PBS (pH 7.2)	Sparingly soluble in water, solubility increases with pH	[2][3][5][7][8]
Organic Solubility	-	Soluble in methanol (~35 mg/mL), ethanol, DMSO (~40 mg/mL)	Freely soluble in methanol, soluble in ethanol	[5][7][8]
Log P (n- octanol/water)	4.51	1.13 - 4.75 (pH dependent)	-	[3][4]
Partition Coefficient (n- octanol/aq. buffer)	-	13.4 (at pH 7.4)	-	[3][5]

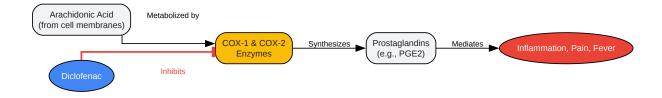
Table 3: Thermal and Crystalline Properties



Property	Diclofenac (Free Acid)	Diclofenac Sodium	Diclofenac Potassium	Reference
Melting Point (°C)	156 - 158	288 - 290	300 - 330	[8][9][10]
Appearance	Crystals from ether-petroleum ether	White to off- white, hygroscopic crystalline powder	White to off-white solid	[3][5][8]
Crystal Structure	Anhydrous crystal form reported	Can exist as various hydrates (e.g., 3.5- hydrate, 4.75- hydrate) and an anhydrate	-	[11][12][13][14]

Mechanism of Action: COX Inhibition Pathway

Diclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][10] This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The pathway is illustrated below.



Click to download full resolution via product page

Diclofenac's inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocols



The accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.

Determination of pKa (Dissociation Constant)

The pKa is often determined using potentiometric titration, a robust and widely used method. [15]

Methodology: Potentiometric Titration

- Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]
- Sample Preparation: Prepare a sample solution of the drug (e.g., 1 mM) in a suitable solvent.
 To maintain constant ionic strength throughout the titration, a background electrolyte like
 0.15 M potassium chloride is used.[15]
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.[15]
- Titration Process: For an acidic drug like diclofenac, titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[16] At the half-equivalence point, the pH is equal to the pKa.[17] The experiment should be performed in triplicate to ensure reliability. [15]

Determination of Partition Coefficient (Log P)

The n-octanol/water partition coefficient (Log P) is a measure of a drug's lipophilicity. The shake-flask method is the traditional and most cited technique.[18][19]

Methodology: Shake-Flask Method



- Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium between the two phases.[19]
- Partitioning: Dissolve a precisely weighed amount of the drug in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a separatory funnel.
- Equilibration: Vigorously shake the funnel for a set period (e.g., 24 hours) at a constant temperature to allow the drug to partition between the two immiscible layers.[20]
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.
- Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the drug in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[19]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 organic phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of
 this value.[21]
 - P = [Concentration]octanol / [Concentration]aqueous
 - Log P = log10(P)

Determination of Melting Point

The melting point is a crucial indicator of purity and is used for the characterization of crystalline solids.[22] It can be determined using the capillary method or by Differential Scanning Calorimetry (DSC).

Methodology: Capillary Method

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[23] Pack the powder into a capillary tube to a height of 2.5-3.5 mm.[24]
- Apparatus Setup: Place the capillary tube into a melting point apparatus.



- Heating: Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.[24]
- Measurement: Decrease the heating rate to about 1°C per minute.[24] Record the
 temperature range from the point at which the substance first begins to collapse or liquefy
 (onset point) to the point at which it is completely liquid (clear point).[23][24] For pure
 substances, this range is typically narrow.[22]

Characterization of Crystal Structure

X-ray diffraction is the definitive method for determining the crystal structure of a solid material, providing information on polymorphism and hydration states.[11]

Methodology: Single-Crystal X-ray Diffraction (SCXRD)

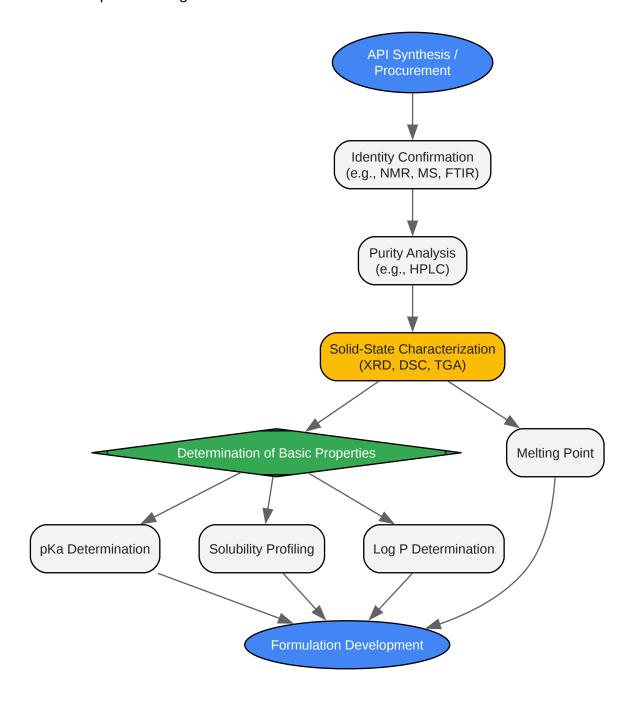
- Crystal Growth: Grow single crystals of the compound of sufficient size and quality. For diclofenac sodium, this can be achieved by recrystallization from aqueous solutions, which may yield different hydrates.[12][14]
- Data Collection: Mount a suitable single crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
- Diffraction Pattern Analysis: A detector records the positions and intensities of the diffracted X-ray beams. This diffraction pattern is unique to the specific crystal structure.
- Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The arrangement of atoms within the unit cell is solved and refined to generate a precise three-dimensional model of the crystal structure.[26] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also used to characterize different solid forms.[11]

General Workflow for Physicochemical Characterization

The systematic characterization of a drug substance like diclofenac follows a logical progression of analyses. The workflow ensures that foundational properties are established



before more complex investigations are undertaken.



Click to download full resolution via product page

A typical workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Diclofenac sodium | C14H10Cl2NNaO2 | CID 5018304 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Diclofenac | C14H11Cl2NO2 | CID 3033 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Diclofenac potassium | 15307-81-0 [chemicalbook.com]
- 9. Diclofenac [drugfuture.com]
- 10. Diclofenac sodium | 15307-79-6 [chemicalbook.com]
- 11. Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. acdlabs.com [acdlabs.com]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. nano-lab.com.tr [nano-lab.com.tr]
- 23. Melting Point Test CD Formulation [formulationbio.com]



- 24. thinksrs.com [thinksrs.com]
- 25. westlab.com [westlab.com]
- 26. Crystal structure of a new hydrate form of the NSAID sodium diclofenac PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Diclofenac and Its Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056750#physicochemical-properties-of-diclofenac-and-its-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com